molecular formula C21H34O5 B8457291 6-(12-Hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone

6-(12-Hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone

Cat. No. B8457291
M. Wt: 366.5 g/mol
InChI Key: VMHWZDULLBLUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559177

Procedure details

To a dimethylformamide solution (30 ml) of 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol (1.7 g) are added pyridine (50 mg) and bis(4-hydroxysalicylidene)ethylenediiminocobalt(II) (36 mg), and the mixture is stirred in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated as in Example 7 and recrystallized from ether. The above procedure yields 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.37 g), m.p. 63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24]([OH:25])=[C:23]([O:26][CH3:27])[C:22]([O:28][CH3:29])=[CH:21][C:20]=1C.N1C=CC=CC=1>O=O>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24](=[O:25])[C:23]([O:26][CH3:27])=[C:22]([O:28][CH3:29])[C:3](=[O:4])[C:20]=1[CH3:21]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Smiles
OCCCCCCCCCCCCC1=C(C=C(C(=C1O)OC)OC)C
Name
Quantity
50 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product is isolated as in Example 7
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04559177

Procedure details

To a dimethylformamide solution (30 ml) of 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol (1.7 g) are added pyridine (50 mg) and bis(4-hydroxysalicylidene)ethylenediiminocobalt(II) (36 mg), and the mixture is stirred in oxygen streams at atmospheric temperature and pressure for 72 hours. The reaction product is isolated as in Example 7 and recrystallized from ether. The above procedure yields 6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (1.37 g), m.p. 63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24]([OH:25])=[C:23]([O:26][CH3:27])[C:22]([O:28][CH3:29])=[CH:21][C:20]=1C.N1C=CC=CC=1>O=O>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24](=[O:25])[C:23]([O:26][CH3:27])=[C:22]([O:28][CH3:29])[C:3](=[O:4])[C:20]=1[CH3:21]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
Quantity
1.7 g
Type
reactant
Smiles
OCCCCCCCCCCCCC1=C(C=C(C(=C1O)OC)OC)C
Name
Quantity
50 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
Quantity
36 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product is isolated as in Example 7
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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